2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone
CAS No.:
Cat. No.: VC15639519
Molecular Formula: C24H28N2O2S2
Molecular Weight: 440.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28N2O2S2 |
|---|---|
| Molecular Weight | 440.6 g/mol |
| IUPAC Name | 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone |
| Standard InChI | InChI=1S/C24H28N2O2S2/c1-6-28-17-8-9-19-21(12-17)30-23(25-19)29-14-22(27)26-20-10-7-15(2)11-18(20)16(3)13-24(26,4)5/h7-12,16H,6,13-14H2,1-5H3 |
| Standard InChI Key | RFQOYSCQNUZIDH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3C4=C(C=C(C=C4)C)C(CC3(C)C)C |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features three distinct regions:
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6-Ethoxy-1,3-benzothiazole: A bicyclic aromatic system with a sulfur and nitrogen atom in the thiazole ring, substituted with an ethoxy group at position 6 .
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Sulfanyl Bridge: A thioether (-S-) linker connecting the benzothiazole to the ethanone group.
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2,2,4,6-Tetramethyl-3,4-dihydroquinolin-1-yl Ethanone: A partially saturated quinoline derivative with four methyl groups and a ketone functional group .
Calculated Physicochemical Properties
The high logP suggests significant lipophilicity, potentially favoring membrane permeability . The ethoxy and methyl groups enhance steric bulk, which may influence binding to biological targets .
Synthesis and Derivative Chemistry
Proposed Synthetic Routes
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Benzothiazole Core Formation:
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Sulfanyl Bridge Introduction:
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Dihydroquinoline Fragment Coupling:
Stability and Reactivity
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The sulfanyl bridge is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions .
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The dihydroquinoline’s saturated ring reduces aromatic conjugation, potentially enhancing metabolic stability compared to fully aromatic quinolines .
Biological and Pharmacological Insights
Benzothiazole Pharmacophore
Benzothiazoles are recognized for antimicrobial, anticancer, and antiviral activities. The ethoxy group at position 6 may enhance bioavailability by modulating electron density . For example, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (MW: 334.44 g/mol) exhibits logP 2.72, balancing solubility and permeability .
Sulfanyl Linker in Drug Design
Sulfanyl groups (-S-) contribute to hydrogen bonding and hydrophobic interactions. In 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid (MW: 262.33 g/mol), the sulfanyl moiety enhances binding to enzymatic active sites .
Dihydroquinoline Applications
Dihydroquinoline derivatives are explored in agrochemicals for their herbicidal and antifungal properties. Patent WO2023213626A1 highlights similar structures for controlling plant pathogens, with substituents like chloro and methyl groups improving efficacy .
Challenges and Future Work
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Synthetic Optimization: Improving yield in the sulfanyl coupling step.
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ADMET Profiling: Assessing absorption, distribution, and toxicity using in vitro models.
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Target Identification: Screening against kinase or protease libraries to elucidate mechanisms.
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